Flavor Threshold Potency: DHM vs. Maltol – ~40-Fold Higher Potency in Aqueous Systems
In a direct head-to-head comparison of retronasal flavor thresholds in water, dihydromaltol (DHM) exhibited a threshold range of 50–250 μg/kg, whereas maltol required 7,100–13,000 μg/kg to reach perceptible intensity [1]. This represents an approximately 40-fold potency advantage for DHM over its closest fully aromatic structural analog. DHM was also less than half as potent as the furanoid isomer DMHF (2,5-dimethyl-4-hydroxy-3(2H)-furanone), and its 6-ethyl homolog DHEM (2.5–5 μg/kg) was more potent still [1]. The quantitative ordering of flavor potency in water is: DHEM > DMHF > DHM ≫ maltol [1].
| Evidence Dimension | Retronasal flavor threshold in water (μg/kg) |
|---|---|
| Target Compound Data | 50–250 μg/kg |
| Comparator Or Baseline | Maltol: 7,100–13,000 μg/kg; DMHF: ~30 μg/kg (inferred from DHM being less than half as potent); DHEM: 2.5–5 μg/kg |
| Quantified Difference | ~40-fold lower threshold than maltol; >2-fold higher threshold than DMHF; ~20–100-fold higher threshold than DHEM |
| Conditions | Retronasal flavor threshold determination in water; trained sensory panel; GC-olfactometry-MS identification in dairy matrices (Ryazhenka kefir, UHT milk, evaporated milk, heated cream, fresh pasteurized cream) [1]. |
Why This Matters
Procurement decisions for flavor formulations must account for the ~40-fold potency difference between DHM and maltol: using maltol to approximate DHM would require dramatically higher dosing with corresponding cost, solubility, and off-taste implications, while using DMHF would overshoot potency and alter aroma character due to the furanoid vs. pyranoid structural difference.
- [1] Preininger M, Gimelfarb L, Li HC, Dias BE, Fahmy F, White J. Identification of dihydromaltol (2,3-dihydro-5-hydroxy-6-methyl-4H-pyran-4-one) in Ryazhenka Kefir and comparative sensory impact assessment of related cycloenolones. J Agric Food Chem. 2009 Nov 11;57(21):9902-8. doi:10.1021/jf901569f. PMID:19817423. View Source
